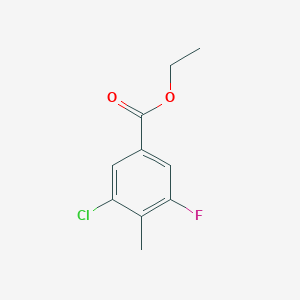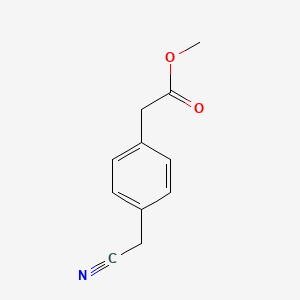
1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol is a fluorinated organic compound characterized by its high ionizing power and unique structural properties. This compound is notable for its applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol typically involves the reaction of hexafluoroacetone with 3-vinylphenylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction proceeds as follows:
CF3COCF3+C6H4CH=CH2MgBr→CF3C(OH)(CF3)C6H4CH=CH2
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The vinyl group allows for various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products:
Oxidation: Formation of hexafluoroacetophenone or corresponding carboxylic acids.
Reduction: Formation of hexafluoroisopropanol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis, particularly in Friedel-Crafts reactions.
Biology: Employed in the study of protein folding and stabilization due to its ability to denature proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty polymers and nanomaterials for lithographic and nanofabrication processes.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-(3-vinylphenyl)propan-2-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The compound’s high ionizing power facilitates the formation of reactive intermediates, which can participate in various chemical reactions. In biological systems, it can interact with protein structures, leading to denaturation or stabilization of specific conformations.
Comparación Con Compuestos Similares
- **1,1,1,3
Propiedades
Fórmula molecular |
C11H8F6O |
|---|---|
Peso molecular |
270.17 g/mol |
Nombre IUPAC |
2-(3-ethenylphenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C11H8F6O/c1-2-7-4-3-5-8(6-7)9(18,10(12,13)14)11(15,16)17/h2-6,18H,1H2 |
Clave InChI |
AFIPLVOXEFVSKP-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC(=CC=C1)C(C(F)(F)F)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(Bicyclo[2.2.1]heptan-7-yl)acetic acid](/img/structure/B8728090.png)
![Ethyl (R)-4-[[2-[5-(2-Fluoro-3-methoxyphenyl)-3-[2-fluoro-6-(trifluoromethyl)benzyl]-4-methyl-2,6-dioxo-2,3-dihydropyrimidin-1(6H)-yl]-1-phenylethyl]amino]butanoate](/img/structure/B8728093.png)

![(3AR,4R,6AS)-2-Benzyloctahydrocyclopenta[C]pyrrol-4-amine](/img/structure/B8728112.png)







![4-[4-(hydroxymethyl)-1,3-dihydroimidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8728198.png)
